molecular formula C8H10BrNO2 B13313849 2-(2-Amino-3-bromophenoxy)ethan-1-ol

2-(2-Amino-3-bromophenoxy)ethan-1-ol

Cat. No.: B13313849
M. Wt: 232.07 g/mol
InChI Key: KERLHMRCSUSQNX-UHFFFAOYSA-N
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Description

2-(2-Amino-3-bromophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of phenoxyethanol, where the phenyl ring is substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol typically involves the reaction of 2-bromo-3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to form various derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-Amino-3-bromophenoxy)acetaldehyde.

    Reduction: Formation of 2-(2-Amino-3-bromophenoxy)ethane.

    Substitution: Formation of 2-(2-Amino-3-azidophenoxy)ethan-1-ol or 2-(2-Amino-3-thiophenoxy)ethan-1-ol.

Scientific Research Applications

2-(2-Amino-3-bromophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-bromophenoxy)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(2-Bromophenoxy)ethan-1-ol: Lacks the amino group, making it less versatile in biological applications.

    2-(2-Amino-4-bromophenoxy)ethan-1-ol: Has a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.

    2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Substitution of bromine with chlorine can alter the reactivity and interactions with biological targets.

Uniqueness: 2-(2-Amino-3-bromophenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, providing a balance of reactivity and biological activity that is not found in many other compounds.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(2-amino-3-bromophenoxy)ethanol

InChI

InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2

InChI Key

KERLHMRCSUSQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)OCCO

Origin of Product

United States

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